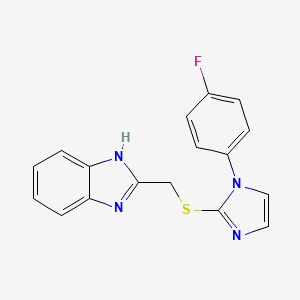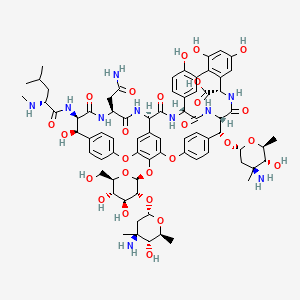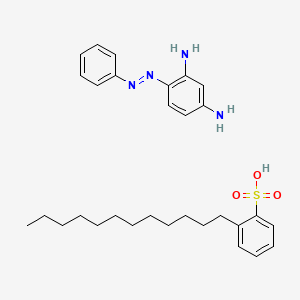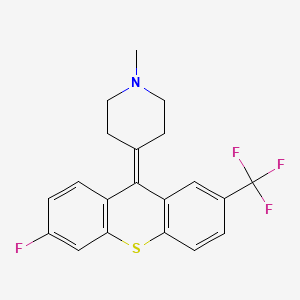
Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- is a complex organic compound that features a piperidine ring substituted with a thioxanthene moiety. The presence of fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- typically involves multiple steps, including the formation of the piperidine ring and the introduction of the thioxanthene moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thioxanthene Moiety: This step often involves the use of fluorinated reagents and specific reaction conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, particularly involving the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine, 4-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl-: Similar structure but lacks the fluorine substitution.
Piperidine, 4-(6-chloro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl-: Contains a chlorine atom instead of fluorine.
Uniqueness
Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- is unique due to the specific substitution pattern of fluorine and trifluoromethyl groups, which imparts distinct chemical and physical properties. These substitutions can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
73846-43-2 |
|---|---|
Molecular Formula |
C20H17F4NS |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[6-fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]-1-methylpiperidine |
InChI |
InChI=1S/C20H17F4NS/c1-25-8-6-12(7-9-25)19-15-4-3-14(21)11-18(15)26-17-5-2-13(10-16(17)19)20(22,23)24/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
BREQUYTUFSOAMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




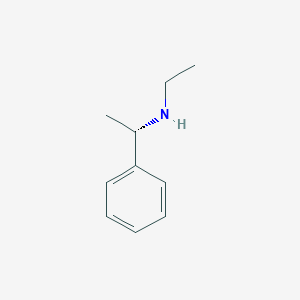
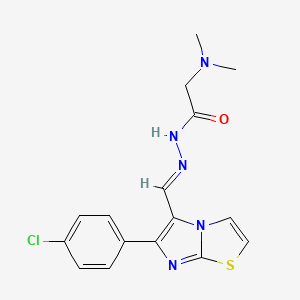
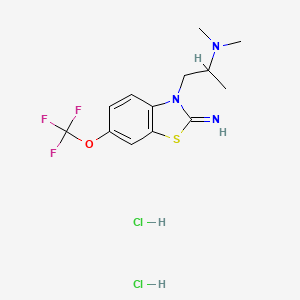
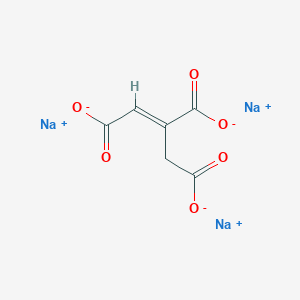
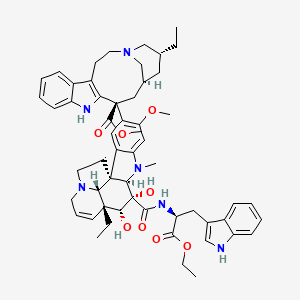
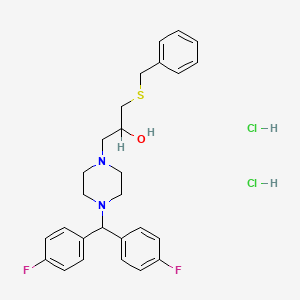
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
